molecular formula C15H15NO3S B2481265 N-benzyl-2-(phenylsulfonyl)acetamide CAS No. 639007-39-9

N-benzyl-2-(phenylsulfonyl)acetamide

Cat. No. B2481265
M. Wt: 289.35
InChI Key: MTCPGZZWXZFZMY-UHFFFAOYSA-N
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Description

Synthesis Analysis N-benzyl-2-(phenylsulfonyl)acetamide derivatives have been synthesized through various chemical reactions, demonstrating the versatility and adaptability of this compound in chemical synthesis. The synthesis typically involves the reaction of benzenesulfonyl chloride with amines, followed by substitution reactions with different electrophiles to introduce the N-benzyl moiety. For instance, the synthesis of biologically active N-substituted derivatives illustrates this process, where dynamic pH control and the use of sodium hydride and N,N-Dimethylformamide (DMF) are pivotal (Khalid et al., 2014). Another example is the gamma-lactam synthesis via C-H insertion, highlighting the role of N-benzyl protecting groups in enhancing regioselectivity, critical for the total synthesis of complex molecules like rolipram (Yoon et al., 2003).

Molecular Structure Analysis The molecular structure of N-benzyl-2-(phenylsulfonyl)acetamide and related derivatives is characterized by various techniques, including X-ray crystallography, IR, and NMR spectroscopy. Studies reveal that the molecular conformation and the positioning of substituents significantly influence the compound's physical and chemical properties. For example, the crystal structure analysis of dichloro derivatives shows the planar arrangement and hydrogen bonding patterns, providing insights into the compound's stability and reactivity (Gowda et al., 2008).

Chemical Reactions and Properties N-benzyl-2-(phenylsulfonyl)acetamide undergoes various chemical reactions, demonstrating its versatility as a synthetic intermediate. The compound participates in aromatic nucleophilic substitution reactions, showcasing its reactivity towards different nucleophiles. For instance, the compound's reactivity with nitrogen nucleophiles leads to the synthesis of antimalarial sulfonamides, highlighting its potential in drug discovery (Fahim & Ismael, 2021).

Physical Properties Analysis The physical properties of N-benzyl-2-(phenylsulfonyl)acetamide derivatives, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. Studies on crystal structure and non-covalent interactions provide valuable information on the compound's stability and potential applications in material science (Asegbeloyin et al., 2019).

Chemical Properties Analysis The chemical properties of N-benzyl-2-(phenylsulfonyl)acetamide, including its reactivity, stability, and functional group transformations, are well-documented. The compound's ability to undergo various chemical reactions makes it a valuable synthetic intermediate in organic synthesis. For example, its role in the palladium-catalyzed ortho-arylation of substituted benzamides demonstrates its utility in constructing complex molecular architectures (Reddy et al., 2017).

Scientific Research Applications

Synthesis and Chemical Reactivity

  • N-Benzyl-2-(phenylsulfonyl)acetamide demonstrates significant utility in the synthesis of various compounds. For instance, its use in gamma-lactam synthesis via C-H insertion is notable for the total synthesis of rolipram, an antidepressant agent. The N-benzyl moieties are used as amide protecting groups to enhance regioselectivity in C-H activation (Yoon et al., 2003).

Antimicrobial and Antimalarial Activities

  • The compound's derivatives have shown good antimicrobial activity, with certain compounds exhibiting high activity towards various strains. This is supported by both experimental and theoretical calculations, demonstrating its potential in antimicrobial research (Fahim & Ismael, 2019). Additionally, N-(phenylsulfonyl)acetamide derivatives have shown significant in vitro antimalarial activity, characterized by their ADMET properties and IC50 values (Fahim & Ismael, 2021).

Potential in Diabetes Treatment

  • In a study, a series of N-(phenylsulfonyl)acetamide derivatives were synthesized and evaluated for their anti-diabetic potentials. The results showed that all the new compounds demonstrated weak to moderate activity against α-glucosidase enzyme, suggesting a potential application in type-2 diabetes treatment (Abbasi et al., 2023).

Enzyme Inhibition Properties

  • N-Benzyl-2-(phenylsulfonyl)acetamide and its derivatives have shown promising activity against various enzymes such as acetylcholinesterase and butyrylcholinesterase, making them potential candidates for therapeutic applications in conditions related to enzyme dysregulation (Khalid et al., 2014).

properties

IUPAC Name

2-(benzenesulfonyl)-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-15(16-11-13-7-3-1-4-8-13)12-20(18,19)14-9-5-2-6-10-14/h1-10H,11-12H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTCPGZZWXZFZMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49821534
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(benzenesulfonyl)-N-benzylacetamide

Citations

For This Compound
1
Citations
P Wichienukul - 2017 - uh-ir.tdl.org
Plasminogen activator (Pla) is an outer membrane protease produced by Yersinia Pestis (Y. pestis), a pathogenic bacterium that causes plague. Pla helps spread the bacteria from the …
Number of citations: 2 uh-ir.tdl.org

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